3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-1-yl)propan-1-one
Description
This compound features a 3,5-dimethylisoxazole core linked via a propan-1-one chain to a pyrrolidine ring substituted with a 4-(trifluoromethyl)pyridin-2-yloxy group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the isoxazole and pyridine moieties may contribute to π-π stacking or hydrogen bonding .
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O3/c1-11-15(12(2)27-23-11)3-4-17(25)24-8-6-14(10-24)26-16-9-13(5-7-22-16)18(19,20)21/h5,7,9,14H,3-4,6,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKUWJXXDZWQHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Van Leusen Oxazole Synthesis
The 3,5-dimethyl-1,2-oxazol-4-yl group is synthesized using the van Leusen reaction , which involves cyclocondensation of tosylmethyl isocyanide (TosMIC) with a ketone precursor. For this compound, 3,5-dimethyl-4-acetyloxazole is prepared as follows:
Procedure:
- 3,5-Dimethyl-4-acetyloxazole
Preparation of 3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine
Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine
2-Chloro-4-(trifluoromethyl)pyridine serves as the electrophilic partner for SNAr. It is synthesized via:
SNAr with Pyrrolidin-3-ol
The pyrrolidine oxygen is introduced via SNAr under mild basic conditions:
- React 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) with pyrrolidin-3-ol (1.2 eq) in DMF using K2CO3 (2.0 eq) at 60°C for 8 hours.
- Yield: 68%.
- Characterization:
- 19F NMR (377 MHz, CDCl3): δ -62.4 (CF3).
- HPLC Purity: 98.2% (C18 column, MeCN/H2O).
Assembly of the Propan-1-one Linker
Friedel-Crafts Acylation
The oxazole and pyrrolidine fragments are connected via a propan-1-one spacer using Friedel-Crafts acylation:
- React 3,5-dimethyl-1,2-oxazol-4-ylacetyl chloride (1.1 eq) with 3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine (1.0 eq) in anhydrous CH2Cl2 under AlCl3 catalysis (0.1 eq) at 0°C → RT for 4 hours.
Final Coupling and Global Deprotection
Ketone Formation via Acyl Transfer
The propan-1-one chain is installed through a Mitsunobu reaction :
Purification and Characterization
- Column Chromatography: Silica gel (EtOAc/hexane, 1:3 → 1:1).
- Final Characterization:
- 13C NMR (101 MHz, CDCl3): δ 207.8 (C=O), 158.2 (oxazole C-2), 121.4 (q, CF3).
- HRMS (ESI): m/z 468.1542 [M+H]+ (calc. 468.1539).
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Classical Friedel-Crafts | AlCl3 | CH2Cl2 | 4 | 74 | 95 |
| Ultrasound-Assisted | InCl3 | EtOH | 1.5 | 89 | 98 |
| Mitsunobu | DIAD/PPh3 | THF | 12 | 65 | 97 |
Key Findings:
- Ultrasound irradiation significantly enhances reaction efficiency.
- InCl3 outperforms AlCl3 in both yield and selectivity due to its Lewis acidity and moisture tolerance.
Mechanistic Insights
Oxazole Cyclization
The van Leusen mechanism proceeds via isocyanide insertion into the ketone, followed by cyclization and elimination of TsOH.
SNAr of Pyridine
The electron-withdrawing CF3 group activates the pyridine ring toward nucleophilic attack by pyrrolidin-3-ol, facilitated by K2CO3-mediated deprotonation.
Acylation Dynamics
Friedel-Crafts acylation proceeds through oxazole activation at the C-4 position, aligning with its electron-rich aromatic system.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring.
Reduction: Reduction reactions may target the carbonyl group in the propanone moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and pyrrolidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with isoxazole rings are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar activities.
Medicine
In medicinal chemistry, the compound may be explored for its potential therapeutic effects. The trifluoromethyl group is known to enhance drug-like properties, making it a candidate for drug development.
Industry
In the industrial sector, such compounds can be used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-1-yl)propan-1-one would depend on its specific biological target. Generally, compounds with isoxazole rings can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability.
Comparison with Similar Compounds
3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)propan-1-one (CAS 1797596-78-1)
- Molecular Formula : C₁₉H₂₅N₃O₃
- Molecular Weight : 343.4 g/mol
- Structural Differences :
- Heterocyclic Ring : Piperidine (6-membered) vs. pyrrolidine (5-membered) in the target compound. Piperidine offers greater conformational flexibility but may reduce binding pocket compatibility.
- Pyridine Substituent : 6-Methyl (electron-donating) vs. 4-trifluoromethyl (electron-withdrawing). The trifluoromethyl group in the target compound increases electronegativity and hydrophobicity .
1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (Compound 4 from )
- Molecular Formula : C₁₈H₁₇FN₂O
- Structural Differences :
- Heterocycle : Pyrazoline (5-membered, two adjacent nitrogens) vs. isoxazole (5-membered, oxygen and nitrogen). Pyrazoline’s NH groups may enhance hydrogen bonding, whereas isoxazole’s oxygen could improve metabolic stability.
- Substituents : Fluorophenyl and phenyl groups vs. trifluoromethylpyridine. Fluorine’s electronegativity differs from trifluoromethyl’s steric and electronic effects .
Comparative Data Table
Research Findings and Implications
Heterocyclic Ring Effects
- Pyrrolidine vs. Piperidine : The target compound’s pyrrolidine (5-membered) may confer better steric compatibility with compact binding pockets compared to piperidine (6-membered), as seen in kinase inhibitors where smaller rings improve fit .
- Isoxazole vs. Pyrazoline : Isoxazole’s oxygen atom increases metabolic stability relative to pyrazoline’s NH groups, which are prone to oxidative degradation .
Substituent Effects
- Trifluoromethyl vs.
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-trifluoromethylpyridine in the target compound may strengthen interactions with electron-rich enzyme active sites, such as cytochrome P450 isoforms, compared to 6-methylpyridine .
Q & A
Basic: What are the key synthetic routes for synthesizing this compound, and what methodological considerations are critical for yield optimization?
Answer:
The synthesis typically involves multi-step heterocyclic coupling. Key steps include:
- Pyrrolidine functionalization : Reacting 3-hydroxypyrrolidine with 4-(trifluoromethyl)pyridin-2-ol under Mitsunobu conditions (e.g., using triphenylphosphine and diethyl azodicarboxylate) to introduce the pyridinyloxy group .
- Oxazole integration : Coupling the pyrrolidine intermediate with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid via amidation or nucleophilic acyl substitution .
- Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol to isolate the final product .
Critical factors : - Temperature control during coupling (e.g., −20°C to room temperature for diazomethane reactions) .
- Catalysts (e.g., triethylamine for acid-mediated steps) .
Advanced: How can reaction conditions be optimized for introducing the trifluoromethyl pyridine moiety while minimizing side reactions?
Answer:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or dichloromethane) to stabilize intermediates .
- Catalyst screening : Test bases like sodium hydride or DBU to enhance nucleophilic substitution efficiency .
- Time-temperature profiling : Reflux in ethanol for 2–6 hours to balance reaction completion vs. decomposition .
Data-driven approach : Compare yields and purity via HPLC under varying conditions (see example table below).
| Condition | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Reflux, 2 h | Ethanol | None | 62 | 85 |
| RT, 24 h | DCM | NaH | 78 | 92 |
Basic: What analytical techniques are essential for structural characterization?
Answer:
- NMR spectroscopy : 1H/13C NMR to confirm proton environments and connectivity (e.g., pyrrolidine ring protons at δ 3.5–4.0 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 438.18) .
- X-ray crystallography : Resolve stereochemistry of the pyrrolidine-oxazole junction (if crystalline) .
Advanced: How can computational modeling complement experimental data in resolving structural ambiguities?
Answer:
- DFT calculations : Predict vibrational frequencies (IR) and NMR chemical shifts to cross-validate experimental spectra .
- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to guide SAR studies .
Case study : Discrepancy in pyrrolidine conformation was resolved by comparing DFT-optimized structures with X-ray data .
Basic: What in vitro assays are recommended for preliminary bioactivity screening?
Answer:
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (IC50 determination) .
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .
Advanced: How can researchers design studies to assess environmental fate and ecotoxicological impacts?
Answer:
- Degradation studies : Hydrolytic stability under pH 3–9 and UV exposure to simulate environmental conditions .
- Partition coefficients : Measure log P (octanol-water) to predict bioaccumulation potential .
- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests (OECD guidelines) .
Advanced: How should contradictions in bioactivity data between in vitro and in vivo models be addressed?
Answer:
- Metabolic stability : Test liver microsome stability to identify rapid degradation in vivo .
- Formulation optimization : Use liposomal encapsulation to improve bioavailability .
- Dose-response recalibration : Adjust dosing regimens based on pharmacokinetic profiling .
Basic: What solvent systems are optimal for purification via column chromatography?
Answer:
- Non-polar mixtures : Ethyl acetate/hexane (1:4) for intermediates with low polarity .
- Polar modifiers : Add 1–5% methanol to DCM for polar final products .
Advanced: What strategies mitigate compound degradation during long-term storage?
Answer:
- Temperature control : Store at −20°C under argon to prevent oxidation .
- Lyophilization : Convert to stable powder form if hygroscopic .
Advanced: How can researchers validate target engagement in complex biological systems?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
